molecular formula C42H68N10O11S B145177 GR 64349 CAS No. 136548-07-7

GR 64349

Cat. No.: B145177
CAS No.: 136548-07-7
M. Wt: 921.1 g/mol
InChI Key: HVUNRXRFMQDMBO-ICQHUDCBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GR 64349 is a potent and selective agonist of the tachykinin NK2 receptor. It has an effective concentration (EC50) of 3.7 nanomolar in rat colon . This compound exhibits over 1000-fold selectivity over NK1 receptors and over 300-fold selectivity over NK3 receptors . This compound is primarily used in scientific research to study the functions and mechanisms of tachykinin receptors.

Preparation Methods

The synthesis of GR 64349 involves the assembly of a peptide sequence with specific modifications. The sequence is Lys-Asp-Ser-Phe-Val-Gly-R-γ-lactam-Leu-Met-NH2 . The preparation method includes the following steps:

Chemical Reactions Analysis

GR 64349 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed from these reactions include oxidized and reduced forms of the peptide.

Scientific Research Applications

GR 64349 has several scientific research applications, including:

Comparison with Similar Compounds

GR 64349 is unique in its high selectivity and potency for the NK2 receptor compared to other tachykinin receptor agonists. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool for studying NK2 receptor functions and developing potential therapeutic agents targeting these receptors.

Properties

CAS No.

136548-07-7

Molecular Formula

C42H68N10O11S

Molecular Weight

921.1 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28+,29-,30-,31-,32-,34-/m0/s1

InChI Key

HVUNRXRFMQDMBO-ICQHUDCBSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CC[C@H](C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

Synonyms

3-Lys-8-Gly-R-lactam-9-Leu-neurokinin A (3-10)
GR 64349
GR-64349
neurokinin A (3-10), Lys(3)-Gly(8)-R-lactam-Leu(9)-
neurokinin A (3-10), lysyl(3)-glycyl(8)-R-lactam-leucine(9)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.